![molecular formula C14H8O5 B15249090 1,3,5-Trihydroxyanthraquinone CAS No. 52431-73-9](/img/structure/B15249090.png)
1,3,5-Trihydroxyanthraquinone
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Overview
Description
1,3,5-Trihydroxyanthraquinone is an organic compound formally derived from anthraquinone by replacing three hydrogen atoms with hydroxyl groups. This compound is one of several isomeric trihydroxyanthraquinones, which are known for their historical significance as dyes . The molecular formula of this compound is C14H8O5 .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trihydroxyanthraquinone can be synthesized through various synthetic routes. One common method involves the hydroxylation of anthraquinone derivatives under controlled conditions. The reaction typically requires a strong oxidizing agent such as potassium permanganate or chromium trioxide in an acidic medium .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized for yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trihydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert it back to its parent anthraquinone or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions include various quinones, reduced anthraquinones, and substituted anthraquinone derivatives .
Scientific Research Applications
Anti-Parasitic Applications
Anthraquinones have demonstrated effectiveness against malaria, schistosomiasis, and filariasis, including elephantiasis . Lymphatic filariasis, caused by Wuchereria bancrofti and Brugia malayi, affects millions globally, and anthraquinones offer a potential treatment avenue . Novel hydroxy-substituted anthraquinones and their preparation processes are being explored for treating various diseases . The exploration of anthraquinone analogs as prophylactic or therapeutic agents for parasitic diseases is vital. These compounds require synthesis and in vivo evaluation to determine their efficacy and toxicity, paving the way for potential therapeutic drugs for filariasis and schistosomiasis .
Synthesis and Production
Traditional methods of producing anthraquinones involve catalytic oxidation of anthracene from coal tar . Alternative methods include Diels-Alder cyclo-addition and Friedel-Crafts acylation reactions . These methods, however, can be complex and costly, making it necessary to find more efficient production techniques .
Other Potential Applications
Chalcones, related compounds, exhibit diverse biological activities, including antibacterial, antifungal, anti-protozoal, and anti-inflammatory properties . Some chalcones have shown strong antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria like Escherichia coli and Salmonella enterica . Certain chalcones also inhibit fungal cell wall development and induce hyphal deformity, suggesting their potential as antifungal agents . Additionally, chalcones have demonstrated anti-inflammatory activity by inhibiting inflammatory cytokines and enzymes . Naphthoquinone and anthraquinone derivatives have been evaluated for their ability to inhibit AChE and BChE . Certain naphthoquinones can bind to amyloid-β aggregates, enhancing their fluorescence properties, suggesting their use as imaging agents for diagnosing early Alzheimer’s disease .
Mechanism of Action
The mechanism of action of 1,3,5-Trihydroxyanthraquinone involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes, interfere with DNA replication, and induce apoptosis in cancer cells . The compound’s hydroxyl groups play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
1,3,5-Trihydroxyanthraquinone can be compared with other similar compounds, such as:
1,2,4-Trihydroxyanthraquinone (Purpurin): Known for its use as a natural dye and its biological activities.
1,2,5-Trihydroxyanthraquinone (Oxyanthrarufin): Another isomer with distinct chemical properties and applications.
1,2,6-Trihydroxyanthraquinone (Flavopurpurin): Used in dyeing and has potential biological activities.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct chemical and biological properties compared to its isomers .
Biological Activity
1,3,5-Trihydroxyanthraquinone (THA) is a naturally occurring anthraquinone derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of THA, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure and Properties
This compound has a chemical formula of C14H10O5 and features three hydroxyl groups positioned at the 1, 3, and 5 carbon atoms of the anthraquinone structure. This arrangement is crucial for its biological activity as hydroxyl groups can interact with various biomolecules.
Anticancer Activity
THA has demonstrated significant anticancer properties across various studies. Notably:
- Mechanism of Action : THA induces apoptosis in cancer cells through multiple pathways, including the Akt signaling pathway. It has been reported to inhibit tumor growth in vivo by promoting cell death in resistant cancer cell lines such as adriamycin-resistant human breast cancer cells .
- Case Study : In a study involving MMQ pituitary adenoma cells, THA significantly inhibited cell proliferation and induced apoptosis via downregulation of miR-200c .
- Cytotoxicity : The compound exhibited varying levels of cytotoxicity against different cancer cell lines. For instance, the IC50 values for epidermoid cancer KB cell lines were reported at 77 μM .
Antimicrobial Activity
THA displays potent antimicrobial properties against both Gram-positive and Gram-negative bacteria:
- In Vitro Studies : Research indicates that THA has minimum inhibitory concentrations (MICs) of less than 2.5 μM against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Synergistic Effects : THA enhances the efficacy of conventional antibiotics like methotrexate and 5-fluorouracil against resistant cancer cells, suggesting its potential use as an adjuvant in chemotherapy .
Anti-inflammatory Effects
THA also exhibits anti-inflammatory activities:
- Mechanism : The compound's immunomodulatory effects are believed to stem from its ability to generate reactive oxygen species (ROS), which play a role in mediating inflammation .
- Research Findings : Studies have shown that THA can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Data Table of Biological Activities
Activity Type | Effectiveness | Reference |
---|---|---|
Anticancer | Induces apoptosis; inhibits growth | , |
Antimicrobial | MIC < 2.5 μM for several bacteria | , |
Anti-inflammatory | Inhibits pro-inflammatory cytokines | , |
Study on Anticancer Activity
In a study published in Marine Drugs, THA was tested on various cancer cell lines. The results indicated that THA significantly inhibited the proliferation of KB cells with an IC50 value of 77 μM. Additionally, it enhanced the cytotoxic effects of other chemotherapeutic agents against resistant cell lines .
Study on Antimicrobial Efficacy
Research conducted on the antimicrobial properties of THA revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The compound showed promising results with MIC values indicating strong antibacterial activity, particularly against Staphylococcus aureus and E. coli .
Properties
CAS No. |
52431-73-9 |
---|---|
Molecular Formula |
C14H8O5 |
Molecular Weight |
256.21 g/mol |
IUPAC Name |
1,3,5-trihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O5/c15-6-4-8-12(10(17)5-6)13(18)7-2-1-3-9(16)11(7)14(8)19/h1-5,15-17H |
InChI Key |
NAOLWIGVYRIGTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O |
Origin of Product |
United States |
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